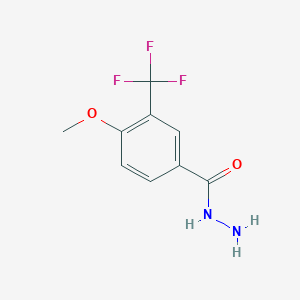
Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide is an organic compound with a unique structure that includes a benzoic acid core substituted with methoxy, trifluoromethyl, and hydrazide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid, which is then subjected to a series of reactions to introduce the methoxy and trifluoromethyl groups.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide group using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and trifluoromethyl iodide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of enzyme activity and inhibition of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- Benzoic acid, 4-methoxy-3-nitro-
- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
Uniqueness
Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide is unique due to the presence of both trifluoromethyl and hydrazide groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the hydrazide group provides additional reactivity and potential for hydrogen bonding. These features make it a valuable compound for various scientific applications.
属性
分子式 |
C9H9F3N2O2 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC 名称 |
4-methoxy-3-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(8(15)14-13)4-6(7)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
InChI 键 |
ZXADNGDPKJBZLI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
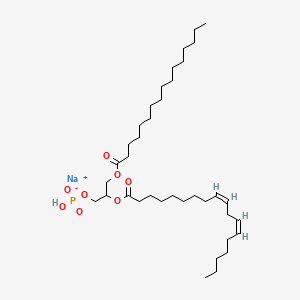
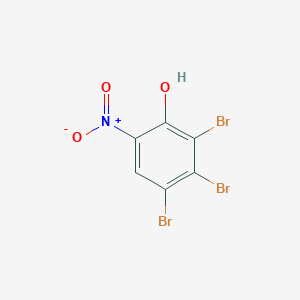
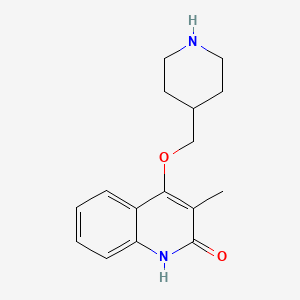
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
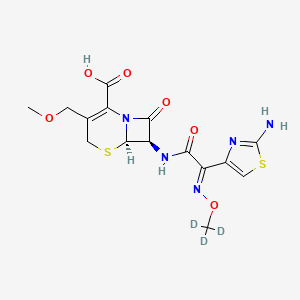
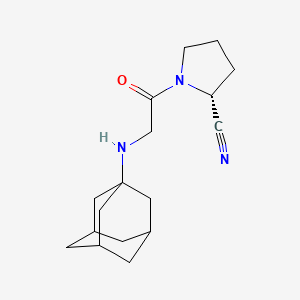
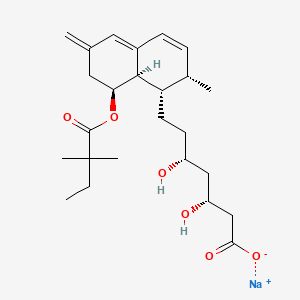
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
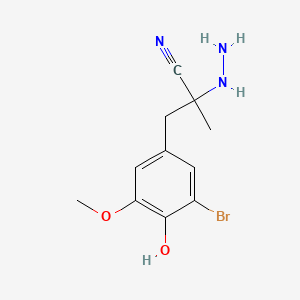
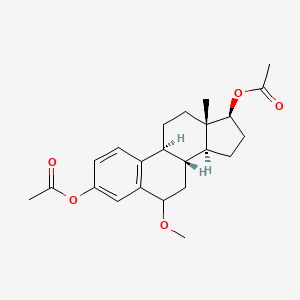
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
